Bicyclo[2.2.2]octan-1-ol, 4-heptyl-
Description
Bicyclo[2.2.2]octan-1-ol is a rigid, three-dimensional bicyclic alcohol with a bridgehead hydroxyl group. The 4-heptyl derivative features a heptyl chain (-C₇H₁₅) substituted at the 4-position of the bicyclic framework. This structural modification introduces significant steric bulk and hydrophobicity, distinguishing it from smaller substituents like methyl or amino groups.
The bicyclo[2.2.2]octane scaffold is valued in medicinal chemistry for its conformational rigidity, which enhances binding specificity to biological targets. For example, bicyclo[2.2.2]octan-1-ol derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), a therapeutic target for metabolic disorders .
Properties
CAS No. |
76921-51-2 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
4-heptylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3 |
InChI Key |
WLQCOYZDCXYWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC12CCC(CC1)(CC2)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Oxidation and Hydroformylation
- Oxidation Step : Treatment of 1,4-dimethylene cyclohexane with palladium diacetate and [bis(acetoxy)iodo]benzene in dimethyl sulfoxide (DMSO) yields 1,4-diacetoxybicyclo[2.2.2]octane.
- Hydroformylation : The intermediate is subjected to hydroformylation using carbon monoxide (CO) and hydrogen (H₂) in the presence of a ruthenium catalyst (e.g., Ru(CO)₁₂) at 90–250°C and 5–300 bar pressure. This step introduces a formyl group at the bridgehead position.
- Reductive Amination : The formyl group is converted to a heptyl chain via reductive amination with heptylamine and a reducing agent (e.g., NaBH₃CN).
Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, PhI(OAc)₂ | 20°C | Ambient | 85% |
| 2 | Ru(CO)₁₂, CO/H₂ | 150°C | 100 bar | 70% |
| 3 | Heptylamine, NaBH₃CN | 60°C | Ambient | 65% |
Acid-Catalyzed Carbonylation and Alkylation
A second route involves acid-catalyzed carbonylation of 1,4-diacetoxybicyclo[2.2.2]octane, followed by alkylation to introduce the heptyl group:
Carbonylation with Strong Acids
- Dicarboxylic Acid Formation : Treatment of 1,4-diacetoxybicyclo[2.2.2]octane with concentrated sulfuric acid (≥96%) and CO at 80–150°C produces bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
- Esterification : The diacid is reacted with heptanol in the presence of sulfuric acid to form the diheptyl ester.
- Selective Reduction : The ester at position 1 is selectively reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), while the heptyl ester at position 4 remains intact.
Key Data :
- Carbonylation Yield : 78% (using 107% fuming H₂SO₄ at 120°C).
- Esterification Efficiency : 92% conversion with n-heptanol/H₂SO₄ at 80°C.
- Reduction Selectivity : 85% yield for 1-ol-4-heptyl derivative.
Grignard Addition to Bicyclo[2.2.2]octanone Intermediates
A third method utilizes ketone intermediates for introducing the heptyl group via nucleophilic addition:
Ketone Synthesis and Alkylation
- Oxidation to Bicyclo[2.2.2]octanone : Hydrogen peroxide (H₂O₂) oxidation of 1,4-diacetoxybicyclo[2.2.2]octane in acetic acid yields bicyclo[2.2.2]octan-1-one.
- Grignard Reaction : Treatment with heptylmagnesium bromide (C₇H₁₅MgBr) in tetrahydrofuran (THF) adds the heptyl group to the ketone, forming a tertiary alcohol.
- Acid-Catalyzed Rearrangement : The tertiary alcohol undergoes acid-catalyzed dehydration and rehydration to shift the hydroxyl group to the bridgehead position.
Optimized Parameters :
- Grignard Reaction Yield : 88% (THF, 0°C to room temperature).
- Rearrangement Efficiency : 75% yield with H₃PO₄ at 100°C.
Comparative Analysis of Synthetic Routes
The table below evaluates the practicality of each method based on yield, scalability, and complexity:
| Method | Yield (%) | Catalyst Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Transition Metal Catalysis | 65–85 | High | Moderate | Limited |
| Acid-Catalyzed Carbonylation | 70–92 | Low | High | Broad |
| Grignard Addition | 75–88 | Moderate | Moderate | Moderate |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octan-1-ol, 4-heptyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of 4-Substituted Bicyclo[2.2.2]octan-1-ol Derivatives
*Predicted using fragment-based methods.
- Hydrophobicity: The 4-heptyl group drastically increases logP compared to smaller substituents, suggesting enhanced membrane permeability but reduced aqueous solubility. This contrasts with polar groups like amino (-NH₂) or hydroxymethyl (-CH₂OH), which improve solubility .
Electronic and Spectroscopic Effects
Substituents alter the electronic environment of the bicyclic framework, as evidenced by ¹³C NMR studies:
- Methyl and Heptyl : Alkyl groups exhibit electron-donating inductive effects, deshielding adjacent carbons. For example, methyl substitution at C-2 in bicyclo[2.2.2]octane causes α- and β-carbon shifts of +9.2 ppm and +3.1 ppm, respectively . A heptyl group would amplify these effects due to its greater electron-donating capacity.
- Amino and Hydroxymethyl: Electron-withdrawing groups (e.g., -NH₂) reduce electron density at bridgehead carbons, leading to distinct ¹³C shifts. The amino derivative (CAS 72948-82-4) shows a ¹³C shift of 72.5 ppm for C-1, compared to 70.3 ppm for the methyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
